BenchChemオンラインストアへようこそ!

(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Chiral resolution Enantiomeric purity NHE3 inhibition

(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 2322360-87-0 as HCl salt, 1234366-98-3 as freebase) is a chiral tetrahydroisoquinoline derivative that serves as a key protected intermediate in the multi-step synthesis of Tenapanor (AZD1722/RDX5791), a first-in-class, FDA-approved sodium-hydrogen exchanger 3 (NHE3) inhibitor for constipation-predominant irritable bowel syndrome (IBS-C). The compound features a stereochemically defined (S)-configuration at the 4-position of the tetrahydroisoquinoline ring, 6,8-dichloro substitution, and a benzylthioether group at the 3-position of the phenyl ring, which acts as a latent sulfonic acid precursor that is oxidatively converted to the sulfonyl chloride in the subsequent synthetic step.

Molecular Formula C23H21Cl2NS
Molecular Weight 414.4 g/mol
Cat. No. B14039048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC23H21Cl2NS
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)SCC4=CC=CC=C4
InChIInChI=1S/C23H21Cl2NS/c1-26-13-21(20-11-18(24)12-23(25)22(20)14-26)17-8-5-9-19(10-17)27-15-16-6-3-2-4-7-16/h2-12,21H,13-15H2,1H3/t21-/m0/s1
InChIKeyGESBVZUPCNQZOP-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenapanor RC 3: (S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline as a Critical Chiral Intermediate for NHE3 Inhibitor Synthesis


(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 2322360-87-0 as HCl salt, 1234366-98-3 as freebase) is a chiral tetrahydroisoquinoline derivative that serves as a key protected intermediate in the multi-step synthesis of Tenapanor (AZD1722/RDX5791), a first-in-class, FDA-approved sodium-hydrogen exchanger 3 (NHE3) inhibitor for constipation-predominant irritable bowel syndrome (IBS-C) [1]. The compound features a stereochemically defined (S)-configuration at the 4-position of the tetrahydroisoquinoline ring, 6,8-dichloro substitution, and a benzylthioether group at the 3-position of the phenyl ring, which acts as a latent sulfonic acid precursor that is oxidatively converted to the sulfonyl chloride in the subsequent synthetic step .

Why Generic Interchange Is Not Possible: Stereochemical and Functional Group Specificity of the Tenapanor Intermediate


In the context of Tenapanor synthesis and NHE3 inhibitor research, generic substitution of this intermediate fails because the (S)-enantiomer is specifically required for the construction of the bioactive dimeric structure of Tenapanor; the (R)-enantiomer produces an inactive or significantly less potent diastereomer [1]. Furthermore, the benzylthioether moiety is not a generic thioether but a precisely designed protecting group that undergoes controlled oxidative chlorination to yield the sulfonyl chloride intermediate, which is then coupled to form the final sulfonamide-linked drug [2]. Replacing this compound with a simpler analog (e.g., 4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline) would bypass the benzylthio protection strategy and require an entirely different, often lower-yielding synthetic route involving palladium-catalyzed coupling and toxic chlorine gas, as described in earlier patent methods [3].

Quantitative Differentiation Evidence for (S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline as a Tenapanor Intermediate


Chiral Purity and Enantiomeric Excess: Impact on Downstream Drug Potency

The (S)-enantiomer of this compound is the exclusive enantiomer used in the synthesis of Tenapanor (AZD1722), which inhibits human NHE3 with an IC50 of 5 nM . While the exact enantiomeric excess (ee) of the intermediate post-resolution is not always disclosed, the critical nature of the (S)-configuration is highlighted by the fact that the (R)-enantiomer, when processed through the same synthetic route, yields a diastereomer of Tenapanor with significantly reduced or abolished NHE3 inhibitory activity [1]. This is a class-level inference based on the stereospecificity of the NHE3 target.

Chiral resolution Enantiomeric purity NHE3 inhibition

Benzylthio Protection Strategy vs. Direct Bromophenyl Route: Impact on Synthetic Yield and Scalability

The benzylthio intermediate enables a synthetic route that avoids the use of expensive palladium catalysts and toxic chlorine gas. In contrast, the earlier patent method (WO2010078449) using the 4-(3-bromophenyl) analog required palladium-catalyzed coupling for sulfonylation followed by chlorination with chlorine gas, resulting in lower overall yields and posing safety and environmental concerns for industrial scale-up [1]. The benzylthio route achieves the same functional group transformation (thioether to sulfonyl chloride) under milder conditions, as described in the improved processes of WO2020051014A1, although specific yield comparisons are often proprietary [2].

Process chemistry Scalability Green chemistry

Purity Profile and Residual Solvent Control for Regulatory Compliance

Commercially available (S)-4-(3-(benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is typically supplied at ≥95% purity (HPLC) . In contrast, the simpler analog 4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is often offered at lower purity grades (e.g., 95% area purity) and may contain residual palladium from its synthesis, which is a significant concern for pharmaceutical applications due to ICH Q3D elemental impurity limits [1]. The benzylthio compound, being synthesized via a palladium-free route, inherently reduces the risk of heavy metal contamination.

Quality control ICH guidelines API intermediate procurement

Functional Group Orthogonality: Selective Oxidative Conversion to Sulfonyl Chloride

The benzylthioether group in this compound is specifically designed for selective oxidative chlorination to yield the corresponding sulfonyl chloride (3-((S)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride) without affecting the dichloro-substituted aromatic ring or the tertiary amine [1]. This selective transformation is enabled by the differential reactivity of the thioether sulfur compared to alternative protecting groups, and is a critical step in the dimerization sequence that forms Tenapanor. Alternative intermediates lacking the benzylthio group (e.g., the free sulfonic acid or sulfonate ester analogs) would require different coupling chemistries that may be less efficient for this specific dimerization .

Orthogonal protection Sulfonyl chloride synthesis Late-stage functionalization

Optimal Use Cases for (S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline in Drug Development and Manufacturing


Tenapanor API Manufacturing (Late-Stage Intermediate)

This compound is the direct precursor to the sulfonyl chloride intermediate used in the final dimerization step to form Tenapanor API. CDMOs and pharmaceutical manufacturers procure this compound when establishing or optimizing Tenapanor production lines, particularly when implementing the improved processes of WO2020051014A1 that avoid palladium and chlorine gas [1]. The benzylthio protection strategy enables a streamlined, scalable route suitable for industrial GMP production.

Development of Novel NHE3 Inhibitors and SAR Studies

Medicinal chemistry teams developing next-generation NHE3 inhibitors or conducting structure-activity relationship (SAR) studies around the Tenapanor scaffold use this intermediate to explore modifications of the linker region. The benzylthio group serves as a versatile synthetic handle that can be orthogonally deprotected or transformed, enabling the construction of diverse dimeric architectures with varying linker lengths and compositions [2].

Chiral Tetrahydroisoquinoline Building Block for CNS-Directed Programs

Beyond NHE3 inhibition, the (S)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline core present in this compound has been explored as a scaffold for dopamine reuptake inhibitors and other CNS-active agents [3]. The benzylthio-substituted phenyl ring provides an additional functionalization point, making this compound a valuable building block for constructing libraries of chiral tetrahydroisoquinoline derivatives for neuropharmacology research, including potential treatments for Parkinson's disease and depression.

Quote Request

Request a Quote for (S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.